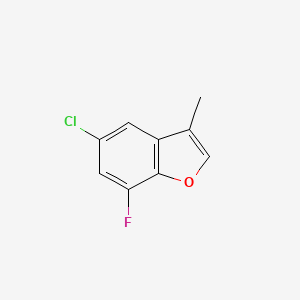

5-Chloro-7-fluoro-3-methylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

5-chloro-7-fluoro-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H6ClFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |

InChI Key |

FZCATLOTRCRUEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 7 Fluoro 3 Methylbenzofuran

Retrosynthetic Analysis of the 5-Chloro-7-fluoro-3-methylbenzofuran Scaffold

A retrosynthetic analysis of this compound dictates the strategic disconnection of the furan (B31954) ring to reveal plausible starting materials. The most common disconnections for the benzofuran (B130515) system involve breaking one or both of the C-O and C-C bonds of the heterocyclic ring.

A primary disconnection can be made at the C2-O bond (Route A), suggesting an intramolecular cyclization of an ortho-alkynylphenol. This precursor, a 4-chloro-2-fluoro-6-(prop-1-yn-1-yl)phenol, can be further disconnected via a Sonogashira cross-coupling reaction, leading back to a more fundamental starting material, a dihalogenated phenol (B47542) such as 4-chloro-6-fluoro-2-iodophenol, and propyne.

Alternatively, a disconnection across the C2-C3 bond and the C7a-O bond (Route B) points towards a strategy involving the reaction of a suitably substituted phenol with a three-carbon electrophile. This classical approach would typically start from a 4-chloro-2-fluorophenol (B1580588) and an α-haloketone, like chloroacetone, to form an α-phenoxy ketone intermediate, which would then undergo intramolecular cyclodehydration. These approaches form the basis for the synthetic strategies discussed in subsequent sections.

Classical Approaches to Benzofuran Ring System Construction

Classical methods for constructing the benzofuran ring have long been established and typically rely on the cyclization of phenolic precursors under acidic or basic conditions.

The synthesis of benzofurans can be achieved through the condensation and cyclization of ortho-hydroxyaryl ketones with various reagents. For the target molecule, this compound, a plausible route would involve an appropriately substituted ortho-hydroxyacetophenone. The key intermediate, 2-acetyl-4-chloro-6-fluorophenol, would be reacted with a reagent such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base. This sequence, known as the Perkin rearrangement, involves initial O-alkylation followed by an intramolecular condensation and subsequent decarboxylation to yield the 3-methylbenzofuran (B1293835) core. The harsh conditions often required, however, can limit the substrate scope and yield.

A widely used classical strategy involves the intramolecular cyclodehydration of α-phenoxy ketones. researchgate.net This method offers a straightforward approach to 2,3-disubstituted benzofurans. The synthesis of this compound via this route would commence with the O-alkylation of 4-chloro-2-fluorophenol with an α-haloketone, such as chloroacetone, under basic conditions (e.g., K₂CO₃ in DMF) to form the α-phenoxy ketone intermediate, 1-(4-chloro-2-fluorophenoxy)propan-2-one.

This intermediate is then subjected to cyclodehydration using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). researchgate.net The acid promotes an intramolecular electrophilic aromatic substitution, where the enol or enolate of the ketone attacks the aromatic ring, followed by dehydration to furnish the benzofuran ring system. The regioselectivity of the cyclization is directed by the activating effect of the phenolic oxygen.

Transition Metal-Catalyzed Synthetic Routes

Modern organic synthesis frequently employs transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. acs.org Palladium-based catalysts, in particular, have proven exceptionally versatile in the construction of heterocyclic systems like benzofurans. nih.gov

Palladium catalysts are instrumental in forming key C-C and C-O bonds required for the benzofuran scaffold. Tandem reactions that combine a cross-coupling step with a subsequent cyclization in a one-pot procedure are highly efficient for building molecular complexity. acs.org

A powerful and convergent strategy for the synthesis of substituted benzofurans is the tandem Sonogashira coupling and heterocyclization sequence. acs.orgnih.gov This approach is particularly suitable for the synthesis of this compound.

The synthesis begins with an ortho-halophenol, specifically 4-chloro-6-fluoro-2-iodophenol. This substrate undergoes a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction with a terminal alkyne, in this case, propyne. acs.orgjocpr.com The reaction typically utilizes a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂), a copper(I) salt such as copper(I) iodide (CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et₃N), which also serves as the solvent. acs.orgnih.gov

The initial coupling reaction forms a 4-chloro-2-fluoro-6-(prop-1-yn-1-yl)phenol intermediate. Under the reaction conditions, or with subsequent heating or addition of a suitable catalyst, this intermediate undergoes a 5-endo-dig intramolecular cyclization (heterocyclization). The nucleophilic phenolic oxygen attacks the proximal carbon of the alkyne, forming the furan ring and yielding the final product, this compound. This one-pot method is advantageous as it avoids the isolation of the often unstable alkynylphenol intermediate and generally proceeds with high atom economy. nih.gov

Interactive Data Table: Typical Conditions for Sonogashira/Heterocyclization

| Component | Example | Role | Citation |

| Aryl Halide | 4-chloro-6-fluoro-2-iodophenol | Starting Material | acs.org |

| Alkyne | Propyne | Coupling Partner | acs.org |

| Palladium Catalyst | (PPh₃)₂PdCl₂ | Cross-Coupling Catalyst | nih.govjocpr.com |

| Copper Co-catalyst | CuI | Activates Alkyne | acs.orgjocpr.com |

| Base | Triethylamine (Et₃N) | Acid Scavenger/Solvent | acs.orgnih.gov |

| Solvent | Triethylamine / DMF | Reaction Medium | nih.gov |

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Heck-type Reactions and Oxidative Cyclizations

The synthesis of benzofurans through palladium-catalyzed reactions is a well-established and versatile methodology. The Heck reaction, traditionally known for forming carbon-carbon bonds, can be adapted for the synthesis of heterocyclic systems like benzofurans. nih.gov This approach often involves an intramolecular cyclization process. nih.govacs.org

A common strategy involves the tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.gov For instance, 2-hydroxystyrenes can react with iodobenzenes in a C-H tandem activation/oxidation reaction to yield benzofuran derivatives. nih.govmdpi.com The mechanism for these transformations typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by insertion of an alkene, and subsequent cyclization. nih.govresearchgate.net An alternative pathway is the intramolecular oxidative cyclization of ortho-cinnamyl phenols, using a catalyst like [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to afford functionalized 2-benzyl benzo[b]furans. organic-chemistry.org To synthesize this compound, this would necessitate starting materials such as a suitably substituted 2-alkenyl-4-chloro-6-fluorophenol.

| Catalyst | Reactants | Key Conditions | Outcome | Reference |

| Pd(OAc)₂ | 2-hydroxystyrenes and iodobenzenes | C-H tandem activation/oxidation | Substituted benzofurans | nih.gov |

| [PdCl₂(CH₃CN)₂] | ortho-cinnamyl phenols | Benzoquinone (oxidant) | Functionalized 2-benzyl benzo[b]furans | organic-chemistry.org |

| Pd(OAc)₂ | Compound 1 , Compound 2 | Ag₂O, 2-nitrobenzoic acid, 25 °C | Arylated and ring-closed benzofurans | acs.org |

Copper-Catalyzed Annulations and Cyclizations

Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium-based systems for benzofuran synthesis. These methods frequently proceed via annulation or cyclization pathways, demonstrating high regioselectivity. A prominent strategy involves the one-pot synthesis from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant. rsc.orgrsc.org The transformation consists of a sequential nucleophilic addition of the phenol to the alkyne, followed by an aerobic oxidative cyclization. rsc.orgrsc.org For the synthesis of this compound, this would require 4-chloro-2-fluorophenol and a methyl-substituted alkyne.

Various copper salts have proven effective, with CuI, Cu(OTf)₂, and CuBr being common choices. organic-chemistry.orgrsc.orgacs.org The reaction mechanism is proposed to begin with the copper-promoted intermolecular nucleophilic addition of a phenol to an alkyne. rsc.org This is followed by an intramolecular electrophilic substitution via C-H functionalization of the aromatic ring, culminating in oxidative cyclization to form the benzofuran ring. rsc.org

| Catalyst | Reactants | Key Conditions | Outcome | Reference |

| Cu(OTf)₂ | Phenols and alkynes | ZnCl₂, O₂ (oxidant), PhNO₂ (solvent) | Polysubstituted benzofurans | rsc.org |

| CuI | o-alkynylphenols, epoxides, S₈/Se | DMSO (solvent), Room Temperature | 3-(β-hydroxychalcogen)benzofurans | acs.org |

| CuBr | Salicylaldehyde p-tosylhydrazones, Calcium carbide | N-tosylhydrazones | Methyl-substituted benzofurans | organic-chemistry.org |

| CuCl | Salicylaldehyde-derived Schiff bases, alkenes | DBU (base), DMF (solvent) | Trifluoroethyl-substituted benzofurans | nih.gov |

Rhodium-Mediated Catalytic Strategies

Rhodium catalysts offer unique pathways for the synthesis of substituted benzofurans. Domino rhodium(I)-catalyzed reactions have been developed for the efficient construction of these heterocyclic scaffolds. nih.gov These strategies can involve hydroalkoxylation reactions, where a rhodium(I) catalyst, often supported by an N-heterocyclic carbene ligand, promotes nucleophilic activation and subsequent cyclization. nih.gov While less common than palladium or copper catalysis, rhodium-mediated approaches provide an alternative route with potentially different substrate scope and selectivity. The application to this compound would depend on the compatibility of the specific rhodium catalyst system with the required halogenated precursors.

Nickel-Catalyzed Reactions

Nickel-catalyzed reactions are an attractive option for benzofuran synthesis due to the lower cost and earth-abundance of nickel compared to precious metals like palladium. thieme.de One established method is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which can produce benzofuran derivatives in moderate yields. organic-chemistry.orgthieme.de This approach is tolerant of both electron-donating and electron-withdrawing groups on the substrates. thieme.de

Another powerful strategy involves the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C–F bond. beilstein-journals.orgnih.gov Given that the target molecule contains a fluorine atom, this methodology is particularly relevant. The reaction proceeds under mild conditions and is thought to involve the formation of nickelacyclopropane intermediates. beilstein-journals.orgnih.gov This C-F activation allows for the late-stage functionalization of fluorinated molecules. beilstein-journals.org

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

| Ni(cod)₂ / PCy₃ | 2-fluorobenzofurans, arylboronic acids | K₂CO₃ (base), 1,4-dioxane/H₂O (solvent) | 2-arylbenzofurans | beilstein-journals.org |

| Not specified | Aryl halides, aryl ketones | Intramolecular nucleophilic addition | 3-aryl benzofurans | thieme.de |

Metal-Free and Organocatalytic Methodologies

In recent years, there has been a significant push towards developing synthetic methods that avoid transition metals, aiming for more sustainable and cost-effective processes. These metal-free and organocatalytic approaches offer novel routes to the benzofuran core. chemistryviews.org

An example is the enantioselective synthesis of cyclopenta[b]benzofuran scaffolds using a combination of Brønsted base and N-heterocyclic carbene (NHC) catalysis. nih.gov This one-pot double cyclization involves an enantioselective Michael addition followed by a benzoin (B196080) condensation. nih.gov Another metal-free strategy employs a hypervalent fluoroiodane reagent as an electrophilic fluorine source to initiate a fluorination/aryl migration/cyclization cascade, yielding fluorinated heterocyclic products. chemistryviews.org

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization provides a direct, metal-free route to the benzofuran nucleus. A common method involves the cyclization of acetals using strong acids like polyphosphoric acid (PPA). wuxiapptec.com The proposed mechanism initiates with the protonation of the acetal (B89532) under acidic conditions, which then eliminates methanol (B129727) to form a reactive oxonium ion. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring. A second elimination of methanol leads to the final benzofuran product. wuxiapptec.com This method's regioselectivity can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com For the synthesis of this compound, an appropriately substituted phenylacetaldehyde (B1677652) dimethyl acetal would be the required precursor.

Base-Mediated Annulation and Deprotonation Reactions

Base-mediated strategies are widely used for constructing the benzofuran scaffold, often proceeding through annulation or deprotonation-cyclization pathways. nih.govresearchgate.net The Rap-Stoermer reaction, for example, utilizes a base like triethylamine to catalyze the condensation of α-haloketones with substituted salicylaldehydes, resulting in good yields of benzofuran derivatives. nih.govresearchgate.net

Another approach involves the intramolecular cyclization of substrates like o-bromobenzylvinyl ketones, catalyzed by a strong base such as potassium tert-butoxide in a transition-metal-free process. researchgate.net Deprotonation reactions using strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) can also be employed to functionalize the benzofuran ring, which can be a key step in a multi-step synthesis. researchgate.net These base-mediated methods offer a range of conditions and substrate applicability for synthesizing complex benzofurans. rsc.org

| Base | Reactants | Key Conditions | Outcome | Reference |

| Triethylamine | α-haloketones, salicylaldehydes | Neat, Dieckmann-like aldol (B89426) condensation | Substituted benzofurans | researchgate.net |

| Potassium tert-butoxide | o-bromobenzylvinyl ketones | DMF (solvent), transition-metal-free | Substituted benzofurans | researchgate.net |

| Cesium carbonate | Benzothiophene derivative | Copper catalyst, pyridine (B92270) (solvent) | Benzofuran derivatives via O-H/C-H coupling | nih.gov |

Photochemical and Electrochemical Approaches to Benzofuran Formation

While specific literature on the photochemical and electrochemical synthesis of this compound is not abundant, general principles in benzofuran synthesis can be extrapolated. Photochemical approaches often involve light-induced cyclization reactions. For instance, the Norrish Type II reaction of certain ketone precursors can lead to the formation of a 1,4-biradical, which can subsequently cyclize to form a dihydrobenzofuran intermediate that is then aromatized. The specific substitution pattern of the target molecule would necessitate a precursor such as a 2-(2-chloro-4-fluorophenoxy)propanal derivative, where intramolecular hydrogen abstraction could initiate the cyclization. The stereochemistry of such photochemical electrocyclic reactions is governed by the Woodward-Hoffmann rules, which dictate that the reaction proceeds in a disrotatory manner under photochemical conditions.

Electrochemical methods offer a green alternative to traditional synthesis by using electricity to drive reactions. The electrochemical synthesis of benzofurans can be achieved through the oxidative cyclization of phenols with various partners. For this compound, a potential electrochemical route could involve the anodic oxidation of a suitably substituted phenol, such as 2-chloro-4-fluorophenol (B157789), in the presence of a three-carbon synthon that can form the furan ring. This approach avoids the need for harsh oxidizing agents and can often be performed under mild conditions.

Stereoselective and Regioselective Synthesis of this compound

The synthesis of this compound presents challenges in controlling both the placement of the substituents on the benzofuran core (regioselectivity) and the three-dimensional arrangement of the methyl group if the synthesis proceeds through a chiral intermediate (stereoselectivity).

Control of Regioselectivity in Ring-Closing Steps

The regiochemical outcome of the benzofuran ring closure is heavily influenced by the directing effects of the substituents on the phenolic precursor. In the case of a 2-chloro-4-fluorophenol derivative, the intramolecular cyclization to form the furan ring must occur at the position ortho to the hydroxyl group and not at the position occupied by the chlorine atom. The electronic properties of the chloro and fluoro groups play a crucial role in directing this cyclization. Both are ortho, para-directing groups, but their relative positions and the specific reaction conditions will determine the favored site of cyclization. For instance, in an intramolecular Friedel-Crafts-type reaction of a 2-(2-chloro-4-fluorophenoxy)propanoic acid derivative, the cyclization is expected to occur at the C6 position of the phenol, which is para to the fluorine and ortho to the hydroxyl group, to ultimately yield the 7-fluoro-5-chloro substitution pattern after furan ring formation.

| Reactant | Reagents and Conditions | Product | Regioselectivity |

| 2-(2-chloro-4-fluorophenoxy)propanoic acid | Polyphosphoric acid, heat | This compound-2(3H)-one | High |

| 2-chloro-4-fluorophenol | Propargyl bromide, base, then cyclization catalyst | This compound | Dependent on catalyst and conditions |

Strategies for Achieving Stereochemical Control

Achieving stereochemical control in the synthesis of this compound is primarily relevant if the synthesis proceeds through a 2,3-dihydrobenzofuran (B1216630) intermediate where the C3 position bearing the methyl group is a stereocenter. One strategy involves the asymmetric synthesis of a chiral 2,3-dihydrobenzofuran precursor, which is then aromatized to the final product. For example, an asymmetric intramolecular Heck reaction of a suitable prochiral precursor could establish the stereocenter at the C3 position. Another approach could be the enantioselective reduction of a 3-methylene-2,3-dihydrobenzofuran (B12527950) derivative. The choice of chiral catalyst or auxiliary is critical in these methods to achieve high enantiomeric excess.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of this compound can benefit from the application of green chemistry principles.

Catalyst-Free and Solvent-Free Methods

Catalyst-free and solvent-free reactions represent a significant advancement in green synthesis. For the synthesis of the target benzofuran, a potential catalyst-free approach could involve the thermal intramolecular cyclization of a suitably designed precursor. For instance, a high-temperature-induced cyclization of a 2-(2-chloro-4-fluorophenoxy)propene derivative could proceed without the need for a catalyst. Solvent-free reactions, often facilitated by microwave irradiation, can also be explored to reduce waste and energy consumption.

| Reaction Type | Conditions | Advantage |

| Thermal Intramolecular Cyclization | High temperature, neat | Avoids catalyst contamination and solvent waste |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid reaction times, energy efficiency |

Use of Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. nih.govmdpi.com A DES is a mixture of two or more components with a melting point significantly lower than that of its individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials. nih.gov For the synthesis of this compound, a DES could be employed as the reaction medium for the cyclization step. The unique solvent properties of a DES can enhance reaction rates and selectivity. Halogen bonding interactions within certain DESs could potentially stabilize intermediates in the synthesis of halogenated benzofurans. rsc.orgdigitellinc.com

| Deep Eutectic Solvent Components | Potential Application | Benefits |

| Choline chloride and urea | Medium for intramolecular cyclization | Biodegradable, low cost, enhanced reactivity |

| Quaternary ammonium (B1175870) salt and dihalogen | Solvent for synthesis of halogenated heterocycles | Potential for specific interactions (halogen bonding) |

Multicomponent Reactions for Benzofuran Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies in synthetic chemistry for the assembly of complex molecular architectures, such as the benzofuran scaffold, from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. While specific literature detailing the synthesis of this compound via an MCR is not prominently available, various multicomponent strategies have been successfully applied to produce a wide array of other functionalized benzofuran derivatives. These methodologies highlight the potential for adaptation to synthesize the target compound.

One notable approach is the microwave-assisted, three-component, catalyst-free synthesis of highly functionalized benzofuran-2-carboxamides. kcl.ac.uk This method involves the reaction of 2'-hydroxyacetophenones, various amines, and α-chloroacetyl chloride. kcl.ac.ukacs.org The versatility of this protocol allows for the generation of 3-alkyl, 3-amino, and 3-unsubstituted benzofurans in short reaction times and acceptable yields. kcl.ac.uk The reaction proceeds by combining the reactants in a suitable solvent, such as DMF, with a base like cesium carbonate, and irradiating the mixture with microwaves. kcl.ac.uk

| Entry | 2'-hydroxyacetophenone (B8834) | Amine | Product | Yield (%) |

| 1 | 2'-Hydroxyacetophenone | Benzylamine | N-benzyl-3-methyl-1-benzofuran-2-carboxamide | 75 |

| 2 | 5'-Chloro-2'-hydroxyacetophenone | Cyclohexylamine | N-cyclohexyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide | 68 |

| 3 | 2'-Hydroxy-5'-methylacetophenone | Aniline | 5-methyl-N-phenyl-1-benzofuran-2-carboxamide | 72 |

| 4 | 2',4'-Dihydroxyacetophenone | Morpholine | N-(morpholino)-5-hydroxy-3-methyl-1-benzofuran-2-carboxamide | 65 |

Table 1: Examples of Benzofuran-2-carboxamides Synthesized via Microwave-Assisted Multicomponent Reaction. kcl.ac.uk Reaction Conditions: Reactants, Cs2CO3, DMF, Microwave irradiation at 140°C for 5 minutes.

Another sophisticated MCR involves a palladium-catalyzed three-component cascade reaction to construct amide-containing benzofuran derivatives. acs.org This process utilizes iodoarene-tethered propargyl ethers, various amines (both aromatic and aliphatic), and carbon monoxide (CO) at atmospheric pressure. The cascade involves a sequence of oxidative addition, unsaturated bond migration, carbonyl insertion, and nucleophilic attack to deliver the benzofuran skeleton. acs.org This method is notable for its ability to form multiple C-C and C-N bonds in a single operation. acs.org

| Entry | Iodoarene-tethered Propargyl Ether | Amine | Product | Yield (%) |

| 1 | 1-(2-iodophenoxy)prop-2-yne | Aniline | N-phenyl-3-methyl-1-benzofuran-2-carboxamide | 92 |

| 2 | 1-(2-iodo-4-methylphenoxy)prop-2-yne | Benzylamine | N-benzyl-3,5-dimethyl-1-benzofuran-2-carboxamide | 85 |

| 3 | 1-(4-fluoro-2-iodophenoxy)prop-2-yne | Morpholine | (5-fluoro-3-methyl-1-benzofuran-2-yl)(morpholino)methanone | 88 |

| 4 | 1-(5-chloro-2-iodophenoxy)prop-2-yne | n-Butylamine | N-butyl-6-chloro-3-methyl-1-benzofuran-2-carboxamide | 78 |

Table 2: Scope of the Palladium-Catalyzed Three-Component Cascade Carbonylation. acs.org Reaction Conditions: Substrate (0.2 mmol), amine (0.4 mmol), Pd(OAc)2 (10 mol%), (p-MeOC6H4)3P (20 mol%), Cs2CO3 (0.4 mmol), under CO atmosphere at 100°C for 12 h.

Furthermore, isocyanide-based MCRs, such as the Ugi reaction, have been adapted for benzofuran synthesis. A one-pot, five-component reaction has been developed to create complex tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Pd/Cu system. This strategy demonstrates high bond-forming efficiency, creating six new bonds in a single operation under mild conditions. rsc.org

Chemical Reactivity and Transformation of 5 Chloro 7 Fluoro 3 Methylbenzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 5-Chloro-7-fluoro-3-methylbenzofuran, the reaction's facility and regioselectivity are controlled by the electronic and steric effects of the substituents on the benzene (B151609) ring.

Influence of Halogen and Methyl Substituents on Ring Activation/Deactivation

The substituents on the benzene moiety of the benzofuran system exert a significant influence on the ring's nucleophilicity and, consequently, its reactivity towards electrophiles.

Methyl Substituent: The methyl group at the C-3 position is an electron-donating group through a positive inductive effect (+I effect) and hyperconjugation. This increases the electron density of the furan (B31954) ring, but its primary influence on the benzene ring is weakly activating.

The combined effect of the deactivating halogens and the activating methyl group results in a moderately deactivated benzofuran system towards electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Influence on Ring Activity |

|---|---|---|---|

| Chloro | C-5 | -I, +M | Deactivating |

| Fluoro | C-7 | -I, +M | Deactivating |

| Methyl | C-3 | +I, Hyperconjugation | Activating (on furan ring) |

Positional Selectivity of Electrophilic Attack

The regioselectivity of electrophilic attack on the benzene ring of this compound is determined by the directing effects of the chloro and fluoro substituents. Both are ortho, para-directing.

Considering the positions on the benzene ring (C-4 and C-6), the potential sites for electrophilic attack are:

C-4 position: This position is ortho to the chloro group at C-5 and meta to the fluoro group at C-7.

C-6 position: This position is para to the chloro group at C-5 and ortho to the fluoro group at C-7.

The directing effects of the substituents would favor substitution at both the C-4 and C-6 positions. However, the steric hindrance from the adjacent substituents and the furan ring can influence the final product distribution. The C-4 position is sterically less hindered compared to the C-6 position, which is flanked by the fluoro group and the fused furan ring. Therefore, electrophilic substitution is generally expected to occur preferentially at the C-4 position.

| Position of Attack | Directing Effect of Chloro (C-5) | Directing Effect of Fluoro (C-7) | Steric Hindrance | Predicted Major Product |

|---|---|---|---|---|

| C-4 | ortho | meta | Lower | Likely major |

| C-6 | para | ortho | Higher | Likely minor |

Nucleophilic Reactions Involving Halogen Substituents

The presence of halogen atoms on the aromatic ring opens up avenues for nucleophilic substitution and cross-coupling reactions, which are powerful tools for further functionalization.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, can potentially be employed to replace the chloro or fluoro substituents with other halogens. However, these reactions are typically more facile for aryl iodides and bromides. The relative strength of the C-Cl and C-F bonds makes direct nucleophilic displacement challenging under standard conditions. The C-F bond is significantly stronger than the C-Cl bond, making the fluorine atom a poorer leaving group in nucleophilic aromatic substitution.

Cross-Coupling Reactions at C-5 and C-7 Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are highly effective methods for forming carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. The C-Cl bond at the C-5 position would be more reactive than the C-F bond at the C-7 position. Therefore, selective coupling at the C-5 position can be achieved under carefully controlled conditions.

Heck Reaction: This reaction couples the aryl halide with an alkene. Similar to the Suzuki coupling, the C-5 chloro position would be the preferred site of reaction over the C-7 fluoro position.

| Reaction | Position | Relative Reactivity | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | C-5 (Cl) | Higher | Selective C-C bond formation |

| C-7 (F) | Lower | Unreactive under standard conditions | |

| Heck Reaction | C-5 (Cl) | Higher | Selective C-C bond formation |

| C-7 (F) | Lower | Unreactive under standard conditions |

Reactions at the Methyl Group

The methyl group at the C-3 position of the furan ring is also a site for chemical modification.

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid group using appropriate oxidizing agents. For instance, oxidation with reagents like selenium dioxide (SeO2) could yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) could lead to the carboxylic acid.

Halogenation: Free radical halogenation of the methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a bromomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | SeO2 | Aldehyde (-CHO) |

| KMnO4 | Carboxylic Acid (-COOH) | |

| Halogenation | NBS | Bromomethyl (-CH2Br) |

Oxidation Reactions

The furan moiety of the benzofuran core is susceptible to oxidation, typically proceeding through an epoxide intermediate. Studies on the parent 3-methylbenzofuran (B1293835) (3MBF) provide a model for the expected reactivity of its halogenated derivative. Biomimetic oxidation of 3MBF using hydrogen peroxide and catalyzed by manganese(III) porphyrins, which model cytochrome P450 enzymes, demonstrates this transformation effectively. mdpi.com

The reaction is initiated by the epoxidation of the electron-rich 2,3-double bond of the furan ring. mdpi.com This highly strained epoxide intermediate, 3-methylbenzofuran-2,3-oxide, is not isolated but undergoes rapid subsequent reactions. The primary pathway involves an internal rearrangement of the oxirane ring to form an enol derivative (3-methylbenzofuran-2-ol). This enol is in equilibrium with its more stable keto tautomer, yielding 3-methylbenzofuran-2(3H)-one, a lactone, as the major product. A minor pathway involves the decomposition of the epoxide, leading to the ring-opened product, 2'-hydroxyacetophenone (B8834). mdpi.com

The selectivity of this reaction can be influenced by the choice of catalyst and co-catalyst, as detailed in the table below. mdpi.com While this data is for the non-halogenated 3-methylbenzofuran, the fundamental reaction mechanism is expected to be conserved for the 5-chloro-7-fluoro analogue, with potential differences in reaction kinetics due to the electronic influence of the halogens.

| Catalyst | Co-catalyst | Conversion (%) | Selectivity for Lactone (%) | Selectivity for 2'-hydroxyacetophenone (%) |

| Mn(III) Porphyrin I | NH₄OAc | >95 | 92 | 8 |

| Mn(III) Porphyrin II | NH₄OAc | >95 | 87 | 13 |

| Mn(III) Porphyrin III | Acetic Acid | 99 | 99 | 1 |

Functionalization of Benzylic Protons

The methyl group at the C3 position of this compound possesses reactive benzylic protons. These protons can be abstracted to form a resonance-stabilized benzylic radical, making this position a prime site for free-radical functionalization, most notably bromination. masterorganicchemistry.comchemistrysteps.com

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or light (hν), is a standard method for this transformation. masterorganicchemistry.commdpi.com The reaction proceeds via a free-radical chain mechanism. An initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the 3-methyl group. chemistrysteps.com This creates a benzylic radical, which is stabilized by delocalization of the unpaired electron into the benzofuran ring system. This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the 3-(bromomethyl)benzofuran (B3032707) derivative and regenerate a bromine radical to continue the chain reaction. chemistrysteps.comnih.gov

This benzylic bromide is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups, which is a key strategy for building more complex molecules. nih.gov

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or light (hν), CCl₄ | 5-Chloro-7-fluoro-3-(bromomethyl)benzofuran |

Ring-Opening Reactions of the Benzofuran Core

The stable, aromatic benzofuran ring system can undergo cleavage under specific conditions, providing a pathway to highly functionalized phenolic derivatives. These reactions typically require either strong acid catalysis or transition-metal catalysis to activate the otherwise inert C-O bond within the furan ring. researchgate.netacs.org

Acid-Catalyzed Ring Transformation: Under Brønsted acid catalysis, certain benzofuran derivatives can undergo an unusual ring-opening and recyclization sequence. acs.orgacs.orgnih.gov For example, benzofuranyl carbinols, in the presence of an acid and a 1,3-dicarbonyl compound, can transform into new, tri- and tetrasubstituted furan products. acs.orgacs.org The proposed mechanism involves the initial protonation of the benzofuran ring at the C3 position. This is followed by a nucleophilic attack from the enol form of the 1,3-dicarbonyl compound at the C2 position, initiating the cleavage of the C2-O bond of the benzofuran core. Subsequent recyclization and dehydration steps lead to the formation of a new furan ring, effectively transforming the original benzofuran scaffold. acs.org

Transition-Metal-Catalyzed Ring-Opening: Nickel-catalyzed reactions have emerged as a powerful method for the selective cleavage of the Csp²–O bond in benzofurans. acs.org These reactions allow for the divergent synthesis of various ortho-functionalized phenols. For instance, in the presence of a nickel catalyst and a hydrosilane reagent, the benzofuran ring can be opened to yield ortho-alkenyl phenol (B47542) derivatives. acs.org Mechanistic studies and DFT calculations suggest that this transformation does not proceed via a direct oxidative addition of the nickel(0) catalyst into the C–O bond. Instead, the process is believed to involve a Ni–H insertion followed by a β–O elimination step to achieve the formal C–O bond activation. acs.org

| Strategy | Catalyst/Reagent | Key Transformation | Resulting Product Class |

| Acid-Catalyzed | Brønsted Acid (e.g., TfOH), 1,3-Dicarbonyl | Ring-opening and recyclization | Polysubstituted Furans |

| Nickel-Catalyzed | Ni(cod)₂, PCy₃, Et₃SiH | Reductive C-O bond cleavage | ortho-Functionalized Phenols |

Transformations of the Furan Ring Moiety

Beyond complete ring opening, the furan portion of the benzofuran scaffold can undergo transformations that modify its structure and reactivity while keeping the benzene ring intact. The most common transformation begins with the oxidation of the 2,3-double bond, as discussed previously. mdpi.com

The initial product, a reactive epoxide, serves as a branch point for various subsequent reactions. mdpi.com The rearrangement to the lactone (3-methylbenzofuran-2(3H)-one) is a significant transformation that converts the furan into a dihydrofuranone system. mdpi.com This changes the electronic properties and introduces a reactive carbonyl group.

Another potential transformation is cyclopropanation. While specific studies on this compound are not available, research on the parent benzofuran shows it can undergo rhodium-catalyzed intermolecular cyclopropanation reactions with diazobutenoates. researchgate.net This reaction adds a three-membered ring across the 2,3-double bond of the furan moiety, creating a complex, polycyclic benzofuran-derived cyclopropane. This demonstrates the ability of the furan ring to act as a π-system in cycloaddition reactions to generate stereochemically rich structures. researchgate.netresearchgate.net

Derivatization Strategies for Advanced Heterocyclic Scaffolds

This compound is a valuable starting scaffold for the synthesis of more complex, often biologically active, heterocyclic systems. nih.govacs.orgnih.gov The functionalization handles created through the reactions described above are pivotal for these derivatization strategies.

Elaboration from the Benzylic Position: The 3-(bromomethyl) derivative, synthesized via benzylic bromination, is a key intermediate. nih.gov The bromine atom is a good leaving group, allowing for facile SN2 reactions with a variety of nucleophiles. For example, reacting the bromide with other heterocyclic amines (e.g., morpholine, piperazine) can be used to construct advanced scaffolds containing multiple heterocyclic cores linked by a methylene (B1212753) bridge. nih.gov

Ring Transformation: The acid-catalyzed ring-opening and recyclization of benzofurans provides a radical strategy for scaffold hopping, transforming the benzofuran core into completely different heterocyclic systems, such as highly substituted furans. acs.orgnih.gov This allows chemists to access novel chemical space starting from a common benzofuran precursor.

Cross-Coupling Reactions: Although not a direct transformation of the existing rings, transition-metal-catalyzed cross-coupling reactions are a cornerstone of derivatization. If a bromo or iodo substituent were present on the benzofuran nucleus, or if one were introduced, reactions like Suzuki, Heck, and Sonogashira coupling could be used to append aryl, vinyl, or alkynyl groups, respectively. acs.orgnih.gov These methods are fundamental in building the molecular complexity required for advanced materials and pharmaceutical agents. nih.gov

| Precursor Functional Group | Reaction Type | Reagents/Catalysts | Resulting Scaffold |

| 3-(Bromomethyl) group | Nucleophilic Substitution | Heterocyclic amines, alkoxides, etc. | Methylene-linked poly-heterocycles |

| Benzofuran Core | Acid-Catalyzed Rearrangement | Brønsted Acid, Nucleophile | Polysubstituted Furans |

| Aryl Halide on Benzofuran | Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acids, alkynes, etc. | Aryl-, Alkynyl-, or Vinyl-substituted Benzofurans |

Theoretical and Computational Investigations of 5 Chloro 7 Fluoro 3 Methylbenzofuran

Quantum Mechanical (QM) Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. researchgate.net For benzofuran (B130515) derivatives, these studies help elucidate how different substituents influence the electronic environment of the core ring structure. physchemres.org

The electronic structure of 5-Chloro-7-fluoro-3-methylbenzofuran is dictated by the interplay of the fused aromatic system and its substituents. The chlorine, fluorine, and methyl groups each exert distinct electronic effects (inductive and resonance) that modulate the electron density distribution across the molecule.

Interactive Table 1: Illustrative Calculated Bond Parameters for a Substituted Benzofuran Core. This table presents typical bond length and angle values that could be expected from a DFT calculation on a molecule like this compound, based on general principles and data from related structures.

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Length | O1 | C2 | ~1.37 Å |

| Bond Length | C2 | C3 | ~1.36 Å |

| Bond Length | C7a | O1 | ~1.39 Å |

| Bond Angle | C7a-O1-C2 | ~106° | |

| Bond Angle | O1-C2-C3 | ~111° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

In computational studies of benzofuran derivatives, the HOMO-LUMO gap is a frequently calculated parameter to assess bioactivity and reactivity. researchgate.net For example, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, suggesting high polarizability and reactivity. researchgate.net For this compound, the electron-withdrawing halogen substituents would be expected to lower the energies of both the HOMO and LUMO, while the methyl group would have a smaller, electron-donating effect.

Interactive Table 2: Representative Frontier Molecular Orbital Energies. The following table provides an example of HOMO, LUMO, and energy gap values as might be determined for a substituted benzofuran using DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with electron-donating capability |

| LUMO | -1.2 | Associated with electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.

For benzofuran, the oxygen atom is typically a site of high negative electrostatic potential. In this compound, the electronegative chlorine and fluorine atoms would also create regions of negative potential around them, while significantly influencing the potential of the adjacent carbon atoms on the benzene (B151609) ring. Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution and delocalization within the molecule. researchgate.net

Conformational Analysis of Substituted Benzofurans

While the core benzofuran ring system is largely planar, the substituents can have preferred orientations or, in the case of more flexible groups, multiple stable conformations. nih.govnih.gov Conformational analysis aims to identify the lowest energy arrangement of the atoms in space. For this compound, the primary conformational question would relate to the orientation of the methyl group's hydrogen atoms. However, for more complex benzofuran derivatives with flexible side chains, computational methods like molecular mechanics or DFT are used to map the potential energy surface and identify stable conformers. nih.gov For example, in studies of 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings is a key conformational parameter investigated computationally. physchemres.org

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a vital tool for investigating the step-by-step pathways of chemical reactions. e3s-conferences.org By modeling reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of how a reaction proceeds, what factors control its speed, and why certain products are favored over others.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to occur. e3s-conferences.org Calculating the structure and energy of a transition state is fundamental to determining the activation energy of a reaction. wuxiapptec.com

For the synthesis of benzofurans, computational modeling has been used to elucidate the mechanisms of cyclization reactions. wuxiapptec.com For example, in an acid-catalyzed cyclization to form a benzofuran, DFT calculations were used to determine the activation energies for competing reaction pathways. wuxiapptec.com The calculations showed that one pathway had an activation energy of 9.22 kcal/mol, while another had an energy of 10.16 kcal/mol. This small difference of 0.94 kcal/mol was sufficient to explain the experimentally observed product ratio, demonstrating the predictive power of transition state calculations. wuxiapptec.com Such studies provide crucial insights into reaction feasibility and selectivity. e3s-conferences.org

Reaction Energy Profiles

Reaction energy profiles are crucial for understanding the kinetics and thermodynamics of a chemical reaction. These profiles map the potential energy of a system as it transforms from reactants to products, passing through transition states. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be employed to model these profiles for various reactions.

A key reaction of interest for benzofurans is electrophilic aromatic substitution. The reaction energy profile for such a reaction would typically involve the formation of a sigma complex (or arenium ion) as an intermediate. The stability of this intermediate is a critical factor in determining the reaction rate. The energy profile would show the activation energy required to reach the transition state leading to the sigma complex, and the subsequent energy changes leading to the final product.

Illustrative Reaction Energy Data for Electrophilic Nitration

To illustrate this, a hypothetical reaction energy profile for the nitration of this compound at different positions on the benzene ring is presented below. The values are plausible estimates based on the known effects of activating and deactivating groups on aromatic rings. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

| Reaction Coordinate | Position 4 Attack (kcal/mol) | Position 6 Attack (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +20.1 |

| Sigma Complex Intermediate | +8.2 | +10.5 |

| Transition State 2 | +10.1 | +12.3 |

| Products | -5.7 | -4.9 |

Note: This data is illustrative and intended to represent a plausible reaction energy profile. Actual values would require specific quantum chemical calculations.

This hypothetical data suggests that electrophilic attack at position 4 is kinetically and thermodynamically more favorable than at position 6, due to a lower activation energy and a more stable product.

Prediction of Regioselectivity in Synthetic Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the substitution pattern on the benzofuran core will dictate the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution. The chlorine and fluorine atoms are electron-withdrawing via induction but electron-donating via resonance, and are ortho-, para-directing. The methyl group is electron-donating and also ortho-, para-directing.

Computational chemistry can predict regioselectivity by calculating the relative stabilities of the intermediates formed upon attack at different positions. For electrophilic attack on the benzene ring of this compound, positions 4 and 6 are the most likely sites.

The regioselectivity can be rationalized by examining the stability of the sigma complex intermediates. The carbocation intermediate's stability is influenced by the electronic effects of the substituents. Resonance structures can be drawn to visualize the delocalization of the positive charge. Computational methods provide a quantitative measure of these stabilities.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position of Electrophilic Attack | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major/Minor Product |

| 4 | 0.0 (most stable) | Major |

| 6 | +2.3 | Minor |

Note: This data is illustrative. The relative energies are hypothetical and serve to demonstrate the principle of predicting regioselectivity based on intermediate stability.

The lower relative energy for the sigma complex formed by attack at position 4 indicates that this would be the major product, a prediction that aligns with the directing effects of the substituents.

Structure-Reactivity Relationships from a Computational Perspective

The relationship between the structure of this compound and its reactivity can be systematically investigated using computational tools. Descriptors such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges can provide significant insights.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) over the furan (B31954) oxygen and the benzene ring, particularly at positions 4 and 6, making them susceptible to electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy and distribution of the HOMO are particularly important for predicting the sites of electrophilic attack. In substituted benzofurans, the HOMO is typically localized on the benzene ring and the furan ring. The specific locations of highest orbital density on the HOMO would indicate the most probable sites for electrophilic attack.

Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and representative of what might be expected for a molecule of this type from a DFT calculation.

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. The distribution of the HOMO would provide further confirmation of the regioselectivity predictions, with the largest lobes expected to be at the most reactive sites for electrophilic attack.

By analyzing these computational descriptors, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed, guiding synthetic efforts and the prediction of its chemical behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Chloro 7 Fluoro 3 Methylbenzofuran

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For 5-Chloro-7-fluoro-3-methylbenzofuran, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₉H₆ClFO).

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. A plausible fragmentation pathway would begin with the loss of a methyl radical from the molecular ion, followed by the expulsion of a carbon monoxide molecule, a common fragmentation pattern for furan (B31954) rings. Subsequent fragmentations could involve the loss of chlorine or fluorine radicals.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Calculated) |

|---|---|---|

| [M]⁺ | [C₉H₆ClFO]⁺ | 184.0091 |

| [M - CH₃]⁺ | [C₈H₃ClFO]⁺ | 168.9934 |

| [M - CH₃ - CO]⁺ | [C₇H₃ClFO]⁺ | 141.0013 |

Note: The m/z values are calculated based on the most abundant isotopes and are illustrative of expected HRMS data.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

COSY, HSQC, HMBC for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, if any, and potentially long-range couplings involving the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl protons would show a cross-peak with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is vital for piecing together the entire carbon skeleton. For example, the methyl protons would show correlations to the C2, C3, and C3a carbons of the benzofuran (B130515) ring, confirming the position of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | - | ~145 | H4, H6, CH₃ |

| 3 | - | ~118 | CH₃ |

| 3a | - | ~120 | H4, CH₃ |

| 4 | ~7.4 | ~125 | C3a, C5, C6 |

| 5 | - | ~130 (C-Cl) | H4, H6 |

| 6 | ~7.1 | ~110 (d, JCF) | C4, C5, C7a |

| 7 | - | ~150 (d, JCF) | H6 |

| 7a | - | ~148 | H4, H6 |

Note: Chemical shifts are estimations based on substituent effects and may vary in experimental conditions. 'd' denotes a doublet due to C-F coupling.

NOESY for Stereochemical Elucidation

For a planar molecule like this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) is of limited utility for stereochemical elucidation. However, it can be used to confirm through-space proximities between atoms. For instance, a NOESY experiment would be expected to show a correlation between the methyl protons and the proton at position 4 on the benzene (B151609) ring, confirming their spatial proximity.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra would be characterized by vibrations of the benzofuran core and the substituent groups.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretching will appear around 2950-2850 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the furan ring will be visible in the 1250-1050 cm⁻¹ region.

C-Cl and C-F stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-F stretch will appear at higher wavenumbers, around 1250-1000 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

| C-F Stretch | 1250 - 1000 |

X-ray Crystallography for Solid-State Structural Determination

Should this compound form suitable single crystals, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions. Based on studies of similar benzofuran derivatives, one would expect the benzofuran core to be essentially planar. nih.govnih.gov The crystal packing could be influenced by weak intermolecular interactions such as C-H···O or π-π stacking. nih.gov

Table 4: Illustrative Crystallographic Data Parameters for a Benzofuran Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5374 |

| b (Å) | 9.7388 |

| c (Å) | 10.7979 |

| α (°) | 106.902 |

| β (°) | 90.605 |

| γ (°) | 110.598 |

| Volume (ų) | 704.24 |

Note: These values are taken from a related structure, 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, for illustrative purposes. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if this molecule were to be derivatized in a way that introduces a chiral center, these techniques would be essential for characterizing the resulting enantiomers. For instance, if a chiral substituent were introduced, CD spectroscopy could be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical calculations.

Advanced Chromatographic Techniques for Purity and Isomer Separation

The rigorous assessment of purity and the effective separation of isomers are critical in the synthesis and application of specialty chemicals like this compound. Advanced chromatographic techniques are indispensable tools for achieving these analytical objectives, providing both qualitative and quantitative data on the composition of a sample. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to ensure the chemical integrity of the target compound and to isolate or quantify any isomeric impurities that may arise during its synthesis.

The separation of isomers is of particular importance, as even minor differences in the spatial arrangement of atoms can lead to significant variations in chemical and biological properties. For this compound, potential impurities could include positional isomers where the chloro, fluoro, or methyl groups are located at different positions on the benzofuran ring system. Furthermore, if any chiral centers are present or introduced, the separation of enantiomers or diastereomers becomes a critical analytical challenge.

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for determining the purity of this compound. This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic compounds for longer. By carefully selecting the stationary phase, mobile phase composition, and detector, a high degree of separation can be achieved, allowing for the quantification of the main compound and any impurities.

A typical RP-HPLC method for the analysis of this compound would utilize a C18 column, which provides excellent retention and separation for a wide range of organic molecules. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of all components in a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength where the benzofuran chromophore exhibits strong absorbance.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | UV at 254 nm |

| Retention Time | ~ 7.8 min |

The purity of a sample is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the area corresponding to the peak of this compound relative to the total peak area.

Gas chromatography is another essential technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

A non-polar or mid-polar capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of substituted benzofurans. A temperature gradient is typically programmed to ensure the separation of compounds with a range of boiling points. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides mass spectral data for each separated component, aiding in its structural elucidation.

Table 2: Illustrative GC-MS Method Parameters for Impurity Analysis of this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-450 amu |

| Retention Time | ~ 12.5 min |

While this compound itself is not chiral, derivatives or related compounds in the synthetic pathway may possess stereocenters. In such cases, chiral chromatography is employed to separate the enantiomers. This specialized form of chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP is crucial and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including heterocyclic structures similar to benzofurans. organic-chemistry.orgresearchgate.net Both normal-phase and reverse-phase modes can be utilized for chiral separations, with the choice of mobile phase significantly influencing the resolution of the enantiomers.

Table 3: Hypothetical Chiral HPLC Method for a Related Chiral Benzofuran Derivative

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detector | UV at 230 nm |

| Retention Time 1 | ~ 9.2 min (R-enantiomer) |

| Retention Time 2 | ~ 10.5 min (S-enantiomer) |

The development and validation of these advanced chromatographic methods are essential for the quality control of this compound, ensuring its purity and the absence of undesirable isomers.

Future Directions and Emerging Research Avenues in Benzofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted benzofurans remains a central theme in organic chemistry. nih.gov Future research is increasingly directed towards methodologies that are not only efficient but also sustainable, minimizing waste and energy consumption. For a target like 5-Chloro-7-fluoro-3-methylbenzofuran, this involves moving beyond classical condensation reactions towards more sophisticated strategies.

Key emerging areas include:

Transition-Metal Catalysis : The use of palladium, copper, nickel, and gold catalysts has revolutionized benzofuran (B130515) synthesis. acs.orgnih.gov Future efforts will likely focus on developing catalysts that operate under milder conditions, tolerate a wider range of functional groups, and utilize more earth-abundant metals like iron. nih.gov For instance, palladium-catalyzed C-H activation/oxidation reactions, which involve coupling partners like 2-hydroxystyrenes and iodobenzenes, represent a powerful, atom-economical approach. nih.gov

Photoredox Catalysis : Visible-light-mediated synthesis is a rapidly growing field that offers green and efficient pathways for constructing heterocyclic rings. nih.gov These methods can enable unique bond formations that are inaccessible through traditional thermal reactions, providing novel routes to complex benzofuran cores.

Flow Chemistry : Continuous flow reaction systems, sometimes paired with heterogeneous catalysts, offer enhanced safety, scalability, and reaction control. nih.gov Developing a flow synthesis for halogenated benzofurans would allow for rapid library generation and on-demand production.

Catalyst-Free Synthesis : Certain modern approaches have successfully eliminated the need for metal catalysts altogether, relying on reagents like sulfur ylides or phosphine-mediated reactions to construct the benzofuran ring under mild conditions. acs.orgnih.govresearchgate.net

| Method | Catalyst/Reagent | Starting Materials (Example) | Key Features |

| Transition-Metal Catalysis | Palladium, Copper, Nickel, Gold, Iron | o-Alkynylphenols, o-Halo-benzylketones | High efficiency, broad substrate scope. acs.orgnih.gov |

| C-H Functionalization | Palladium | 2-Hydroxystyrenes, Iodobenzenes | Atom economy, avoids pre-functionalization. nih.gov |

| Visible-Light Catalysis | Photoredox Catalysts | Disulfides, Enynes | Mild conditions, unique reactivity. nih.gov |

| Catalyst-Free Synthesis | Sulfur Ylides, Phosphines | Hydroxyl-substituted aryl alkynes | Environmentally benign, avoids metal contamination. acs.orgnih.gov |

Exploration of Unconventional Reactivity Patterns

Understanding and exploiting unconventional reactivity is crucial for chemical innovation. For halogenated benzofurans, the interplay between the furan (B31954) ring's electron-rich nature and the electron-withdrawing and directing effects of the halogen substituents creates a unique chemical landscape.

Charge-Accelerated Rearrangements : Recent studies have shown that reactions mediated by activating agents can trigger sigmatropic rearrangements, allowing functional groups on the phenolic precursor to migrate. tus.ac.jp This "deconstructive reorganization" strategy allows for the synthesis of hydroxylated benzofurans from non-obvious starting materials like kojic acid derivatives. researchgate.net Applying such principles could enable the synthesis of this compound from precursors where the substituents are not in their final positions.

Halogen Bonding : The halogen atoms on the benzofuran ring are not mere spectators. They can act as halogen bond donors, forming specific, non-covalent interactions with nucleophilic sites on other molecules. nih.gov This interaction is increasingly recognized as a key factor in molecular recognition and binding affinity. nih.gov Future research will delve deeper into quantifying and utilizing these interactions for designing supramolecular assemblies and highly specific ligands.

Aryl Nickelation : An unconventional nickel-catalyzed reaction involving the syn-arylnickelation of an alkyne tethered to a phenolic ester has been developed. dntb.gov.ua This generates a nucleophilic vinyl nickel species that cyclizes to form highly functionalized benzofurans. dntb.gov.ua Exploring this reactivity could provide a novel entry point to complex derivatives of this compound.

Advanced Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and biological activities before a compound is ever synthesized. aip.orgcambridgemedchemconsulting.com

Density Functional Theory (DFT) : DFT calculations are used to optimize molecular geometries and predict electronic properties such as HOMO-LUMO gaps, electrostatic potential, and bond characteristics. aip.orgresearchgate.net For this compound, DFT could be used to understand how the chlorine and fluorine atoms modulate the electron density of the ring system, thereby predicting its reactivity in electrophilic or nucleophilic substitution reactions.

Molecular Docking and Dynamics : Software like AutoDock and MOE (Molecular Operating Environment) are used to simulate the interaction of a molecule with a biological target, such as an enzyme's active site. nih.govnih.gov This allows for the prediction of binding affinities and modes of action. Halogenated benzofurans are known to possess a range of biological activities, and computational tools can guide the design of new derivatives with enhanced potency and selectivity. nih.govresearchgate.net

QSAR and Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models and, more recently, machine learning algorithms can analyze large datasets of compounds to identify the structural features that correlate with a desired property. These predictive models can accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

| Computational Tool | Application in Benzofuran Chemistry | Predicted Properties |

| Gaussian, Multiwfn | DFT Calculations, NBO Analysis | Molecular geometry, electronic structure, stability, reactivity. aip.org |

| AutoDock, MOE | Molecular Docking Simulations | Binding affinity, interaction with protein targets. nih.govnih.gov |

| ChemAxon, StarDrop | Physicochemical Property Calculation, QSAR | pKa, LogD, structure-activity relationships. cambridgemedchemconsulting.com |

| CrystalExplorer | Hirshfeld Surface Analysis | Intermolecular contacts, interaction energies. aip.org |

Integration of this compound into Complex Molecular Architectures

Benzofurans serve as privileged scaffolds for the construction of more complex molecules, including natural products and pharmaceuticals. nih.govrsc.org The specific substitution pattern of this compound makes it an attractive building block for creating novel, high-value compounds. The presence of multiple, distinct halogen atoms (Cl and F) offers orthogonal handles for subsequent cross-coupling reactions, allowing for the regioselective introduction of new functional groups.

Future work in this area will focus on using this halogenated core to synthesize:

Bioactive Hybrids : Integrating the benzofuran unit with other pharmacologically important heterocycles (e.g., piperazine, pyrazole, oxadiazole) to create hybrid molecules with potentially synergistic or novel biological activities. nih.govresearchgate.net

Functional Materials : Benzofuran derivatives, particularly those containing thiophene (B33073) rings, have been utilized in the development of organic photovoltaics and field-effect transistors. acs.orgnih.gov The electronic properties conferred by the chloro and fluoro substituents could be exploited in the design of new organic electronic materials.

Natural Product Analogues : Many natural products contain the benzofuran core. rsc.org Using this compound as a starting point allows for the synthesis of halogenated analogues of these natural products, which can lead to improved potency or altered pharmacological profiles.

Role of Halogenated Benzofurans in Fundamental Chemical Discovery

Halogenated benzofurans are not just targets for synthesis; they are also powerful tools for advancing our fundamental understanding of chemical principles.

Mechanistic Probes : The specific electronic and steric environment of compounds like this compound can be used to probe the mechanisms of chemical reactions. For example, studying the bromination or chlorination of this substrate can provide insight into the formation of adducts and the factors that control electrophilic aromatic substitution versus side-chain halogenation. rsc.org

Exploring Halogen Effects : The presence of both chlorine and fluorine on the same aromatic ring provides a unique platform to study the competitive and cooperative effects of different halogens. This includes their influence on C-H acidity, their directing ability in substitution reactions, and their relative strengths as halogen bond donors.

Development of New Reactions : The unique reactivity of highly functionalized and halogenated benzofurans can spur the development of new synthetic methodologies tailored to these challenging substrates. The quest to efficiently synthesize and modify these molecules often leads to the discovery of novel catalysts and reaction pathways.

Q & A

Advanced Question

- Antimicrobial Assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-bromo or 7-nitro derivatives) to identify substituent effects on bioactivity .

How should researchers resolve contradictions in spectral or crystallographic data?

Advanced Question

- Cross-Validation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature) to confirm reproducibility .

- Multi-Technique Analysis : Combine NMR, X-ray, and mass spectrometry to resolve ambiguities (e.g., overlapping peaks in NMR) .

- Computational Verification : Compare experimental bond lengths/angles with DFT-optimized structures to identify outliers .

What safety protocols are essential when handling this compound?

Basic Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.